molecular formula C28H28ClN3O3S B11578190 2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B11578190
M. Wt: 522.1 g/mol
InChI Key: COBZFNCIXXTLHW-UHFFFAOYSA-N
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Description

2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorobenzyl group, an ethoxyphenyl group, and a tetrahydropyrimidoquinoline core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidoquinoline structure, followed by the introduction of the chlorobenzyl and ethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce production costs. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique structural features, such as the tetrahydropyrimidoquinoline core and the specific arrangement of functional groups. These characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H28ClN3O3S

Molecular Weight

522.1 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H28ClN3O3S/c1-4-35-18-11-9-16(10-12-18)22-23-20(13-28(2,3)14-21(23)33)30-25-24(22)26(34)32-27(31-25)36-15-17-7-5-6-8-19(17)29/h5-12,22H,4,13-15H2,1-3H3,(H2,30,31,32,34)

InChI Key

COBZFNCIXXTLHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5Cl

Origin of Product

United States

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